6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class. Its structure features two key substituents:
- (E)-3,4-Dimethoxyphenylethenyl at position 6, providing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
Triazolothiadiazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The fusion of benzofuran and dimethoxyphenyl groups in this compound likely synergizes bioactivity, as benzofuran derivatives exhibit antimicrobial properties , while methoxy groups improve membrane permeability and target binding .
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H18N4O3S/c1-13-15-6-4-5-7-16(15)29-20(13)21-23-24-22-26(21)25-19(30-22)11-9-14-8-10-17(27-2)18(12-14)28-3/h4-12H,1-3H3/b11-9+ |
InChI Key |
TVSNUCJSSCZIOT-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)/C=C/C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C=CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Formation of the thiadiazole ring: This involves the reaction of the triazole intermediate with sulfur and other reagents to form the thiadiazole ring.
Introduction of the benzofuran group: This step involves the reaction of the intermediate with benzofuran derivatives under suitable conditions.
Introduction of the dimethoxyphenyl group: This can be achieved by coupling reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or dimethoxyphenyl rings are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in studies to understand its effects on various biological systems and pathways.
Chemical Research: The compound is used as a model compound in studies involving the synthesis and reactivity of triazolothiadiazoles.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their pharmacological profiles are summarized below:
Pharmacological Activity Trends
- Antimicrobial Activity: Fluorinated derivatives (e.g., 3-fluorophenyl in ) show moderate activity, while methoxybiphenyl analogs (e.g., 3b and 3g in ) exhibit superior potency due to fluorine’s electronegativity enhancing target binding. Benzofuran-containing compounds (e.g., ) outperform non-benzofuran analogs, suggesting aromatic stacking is critical for disrupting microbial membranes.
- Anticancer Potential: Methoxy groups (electron-donating) in the target compound may improve DNA intercalation or kinase inhibition compared to electron-withdrawing groups (e.g., fluorine in ).
Structure-Activity Relationships (SAR)
- Electronic Effects :
- Steric and Lipophilic Effects :
Biological Activity
The compound 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule featuring a triazolo-thiadiazole core. This structural framework is known for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique arrangement of functional groups, including a dimethoxyphenyl group and a benzofuran moiety, suggests that it may exhibit significant biological properties.
Biological Activity Overview
Research indicates that compounds with a triazolo-thiadiazole framework often demonstrate various biological activities, including:
- Antimicrobial Activity : Triazolo-thiadiazoles have been reported to possess antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
The precise biological activity of this specific compound is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in critical signaling pathways. Understanding these interactions is essential for elucidating its therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be influenced by its structural features. A comparative analysis with similar compounds can provide insights into how variations in structure affect biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains a piperidinyl substituent | Explored for different pharmacological activities |
| N-{[6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine | Benzofuran ring substitution | Potentially different biological activity profiles |
| 6-{(E)-2-(dimethoxyphenyl)vinyl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Similar vinyl substitution | Variations in substituent positions can affect activity |
Anticancer Activity
A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The research highlighted the potential of triazolo-thiadiazole derivatives in targeting cancer cells effectively. The findings suggest that these compounds could inhibit tumor growth and metastasis .
Antimicrobial Properties
Another investigation into the antimicrobial efficacy of triazolo-thiadiazoles revealed that certain derivatives exhibited significant antibacterial and antifungal activities. The mechanism was attributed to the disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory capabilities of similar compounds. These derivatives were shown to modulate cytokine production and inhibit inflammatory mediators in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
